N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide
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Overview
Description
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide is a complex organic compound that features a unique structure combining an imidazole ring with a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide typically involves multiple steps. The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the furan carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and furan carboxamides, such as:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- 3-(2-(5-(3-methylbenzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one
Uniqueness
What sets N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide apart is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C22H16F3N3O3 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16F3N3O3/c23-22(24,25)21(27-19(29)17-12-7-13-31-17)20(30)28(14-15-8-3-1-4-9-15)18(26-21)16-10-5-2-6-11-16/h1-13H,14H2,(H,27,29) |
InChI Key |
QHGANCFOFXAOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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